![molecular formula CH3O7P2-3 B14731461 [Methoxy(oxido)phosphoryl] phosphate CAS No. 11121-33-8](/img/structure/B14731461.png)
[Methoxy(oxido)phosphoryl] phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Methoxy(oxido)phosphoryl] phosphate is a phosphorylated compound characterized by a methoxy group (-OCH₃) and an oxido group (=O) attached to a central phosphorus atom, forming a phosphate ester. These groups enable diverse interactions in chemical and biological systems, such as phosphorylation reactions and enzyme modulation [1][3].
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Methoxy(oxido)phosphoryl] phosphate typically involves the reaction of methoxyphosphoryl chloride with a suitable phosphate source under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is maintained at low to moderate levels to ensure the stability of the intermediate compounds.
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large-scale reactors with precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The process may also include purification steps such as distillation or crystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
[Methoxy(oxido)phosphoryl] phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphine oxides.
Scientific Research Applications
[Methoxy(oxido)phosphoryl] phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for investigating enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a diagnostic tool.
Industry: It is utilized in the production of specialty chemicals and as an additive in certain industrial processes.
Mechanism of Action
The mechanism of action of [Methoxy(oxido)phosphoryl] phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a phosphorylating agent, transferring its phosphoryl group to target molecules. This process can modulate the activity of enzymes and alter biochemical pathways, leading to various physiological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural and functional differences between [Methoxy(oxido)phosphoryl] phosphate and related compounds:
Compound Name | Molecular Features | Reactivity/Applications | Key References |
---|---|---|---|
This compound | Methoxy (-OCH₃), oxido (=O), phosphate groups | High reactivity in phosphorylation; potential enzyme modulation | [3][6] |
[Hydroxy(oxido)phosphoryl] phosphate | Hydroxyl (-OH), oxido (=O), phosphate groups | Catalyzes phosphorylation/dephosphorylation; biomedical research | [1] |
Disodium methoxy-oxidophosphoryl derivative | Methoxy, oxidophosphoryl, sugar moieties | High reactivity in synthetic chemistry; enzyme activity studies | [3] |
Phosphoric acid (H₃PO₄) | Simple phosphate group | Acid catalysis; lacks dual functional groups | [1] |
Octadecyl methylphosphonate | Long alkyl chain + methylphosphonate group | Surface modification; industrial coatings | [7] |
Triazanium methoxy-oxidophosphoryl phosphate | Triazanium cation + methoxy-phosphate | Coordination chemistry; biochemical probes | [13][20] |
Reactivity and Stability
- Methoxy vs.
- Steric and Electronic Effects : Methoxy substituents favor equatorial conformations in phosphoryl oxygen, as seen in methyl phosphates, influencing transition states in enzymatic reactions [6].
Properties
IUPAC Name |
[methoxy(oxido)phosphoryl] phosphate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH6O7P2/c1-7-10(5,6)8-9(2,3)4/h1H3,(H,5,6)(H2,2,3,4)/p-3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFDQHCVOVMMJC-UHFFFAOYSA-K |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)([O-])OP(=O)([O-])[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3O7P2-3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90722249 |
Source
|
Record name | [methoxy(oxido)phosphoryl] phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90722249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
11121-33-8 |
Source
|
Record name | [methoxy(oxido)phosphoryl] phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90722249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.